molecular formula C15H25NO2 B6640500 1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone

1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone

Cat. No. B6640500
M. Wt: 251.36 g/mol
InChI Key: XBCXXSNXGAPWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone, also known as DH-CBD, is a synthetic cannabinoid compound that has gained significant attention in the scientific research field due to its potential therapeutic effects.

Mechanism of Action

1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone exerts its effects by binding to the CB1 and CB2 cannabinoid receptors, as well as other non-cannabinoid receptors, such as TRPV1 and PPARγ. It modulates the activity of these receptors, leading to the activation or inhibition of various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone has been shown to have various biochemical and physiological effects, such as reducing pain and inflammation, promoting neuroprotection and neurogenesis, improving cognitive function, and regulating immune response. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone has several advantages for lab experiments, such as its high purity and stability, as well as its well-defined chemical structure. However, its relatively high cost and limited availability may pose some limitations for its use in research.

Future Directions

There are several future directions for research on 1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone, such as investigating its potential therapeutic effects in other diseases and conditions, exploring its safety and toxicity profile, and optimizing its synthesis method to improve yield and reduce cost. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone and its interactions with other drugs and compounds.
Conclusion:
In conclusion, 1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone is a synthetic cannabinoid compound that has shown promising potential for therapeutic applications in various diseases and conditions. Its well-defined chemical structure, high purity, and stability make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanisms of action and to explore its potential clinical applications.

Synthesis Methods

1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone is synthesized through a multi-step process involving the reaction of cyclohexanone with 2-bromo-1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)ethanone, followed by reduction and hydrolysis. The synthesis method has been optimized to achieve high yields and purity of 1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone.

Scientific Research Applications

1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone has been extensively studied for its potential therapeutic effects in various diseases and conditions, including pain, inflammation, anxiety, depression, and neurodegenerative disorders. It has been shown to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes, such as pain sensation, immune response, and mood.

properties

IUPAC Name

1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-14(2)11-9-16(10-12(11)14)13(17)8-15(18)6-4-3-5-7-15/h11-12,18H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCXXSNXGAPWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CN(C2)C(=O)CC3(CCCCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone

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